molecular formula C17H23NO5 B558129 Boc-O-allyl-L-tyrosine CAS No. 127132-38-1

Boc-O-allyl-L-tyrosine

Cat. No.: B558129
CAS No.: 127132-38-1
M. Wt: 321.4 g/mol
InChI Key: YIRRNENSHUFZBH-AWEZNQCLSA-N
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Description

Boc-O-allyl-L-tyrosine, also known as N-tert-butyloxycarbonyl-O-allyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an allyl group attached to the phenolic hydroxyl group. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of unnatural amino acids .

Mechanism of Action

Target of Action

Boc-O-allyl-L-tyrosine, also known as Boc-L-Tyr(All)-OH, is a derivative of L-Tyrosine, an amino acid

Mode of Action

It’s known that the compound has a tert-butoxycarbonyl (boc) protecting group and an allyl group attached to the phenolic hydroxyl group . These groups could potentially influence its interaction with its targets.

Pharmacokinetics

It’s known that the compound is a white crystalline powder with a molecular weight of 32140 . Its storage temperature is 2-8°C , which might influence its stability and hence bioavailability.

Result of Action

It’s known that due to the gem-dimethyl substituent effect, this compound is found to be resistant to claisen rearrangement in water . This property could potentially influence its chemical reactivity and interactions with its targets.

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-allyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc group and the protection of the phenolic hydroxyl group with an allyl group. One common method involves treating Boc-L-tyrosine with sodium hydride in dimethylformamide, followed by the addition of 3-bromocyclohexene to form N-Boc-O-(cyclohex-2-enyl)-L-tyrosine. This intermediate is then hydrogenated over platinum oxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Boc-O-allyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The allyl group can be reduced to form a saturated alkyl group.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-O-allyl-L-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Boc-L-tyrosine: Lacks the allyl group, making it less versatile in certain synthetic applications.

    Boc-L-tyrosine methyl ester: Contains a methyl ester group instead of an allyl group, affecting its reactivity and applications.

    Fmoc-O-allyl-L-tyrosine: Uses a different protecting group (Fmoc) for the amino

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRNENSHUFZBH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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